molecular formula C11H12N2O5 B4927601 4-[2-(3-Hydroxybenzoyl)hydrazinyl]-4-oxobutanoic acid

4-[2-(3-Hydroxybenzoyl)hydrazinyl]-4-oxobutanoic acid

Cat. No.: B4927601
M. Wt: 252.22 g/mol
InChI Key: AUHMMMDHJKHAMI-UHFFFAOYSA-N
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Description

4-[2-(3-Hydroxybenzoyl)hydrazinyl]-4-oxobutanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a hydrazinyl group attached to a hydroxybenzoyl moiety, which is further connected to an oxobutanoic acid chain. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Hydroxybenzoyl)hydrazinyl]-4-oxobutanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Hydroxybenzoyl)hydrazinyl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid derivatives.

    Reduction: Formation of alcohol derivatives of the original compound.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

4-[2-(3-Hydroxybenzoyl)hydrazinyl]-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-[2-(3-Hydroxybenzoyl)hydrazinyl]-4-oxobutanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3-Hydroxybenzoyl)hydrazinyl]-4-oxobutanoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[2-(3-hydroxybenzoyl)hydrazinyl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c14-8-3-1-2-7(6-8)11(18)13-12-9(15)4-5-10(16)17/h1-3,6,14H,4-5H2,(H,12,15)(H,13,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHMMMDHJKHAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NNC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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